molecular formula C11H9ClN2OS B068188 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide CAS No. 175137-05-0

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B068188
CAS No.: 175137-05-0
M. Wt: 252.72 g/mol
InChI Key: MQYJPACEBWKWEH-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide (ACPT) is a heterocyclic compound with a unique structure that has been studied for its potential applications in medicinal chemistry and drug design. ACPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-parasitic, and anti-tumor activities. It has also been explored for its potential use in the treatment of neurological disorders and other diseases.

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues, such as 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, are significant in research focused on understanding their biological activities, including potential carcinogenicity. A study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl, evaluating them for potential carcinogenicity. These compounds were assessed using in vitro assays like the Ames test and cell transformation assays, highlighting their chemical and biological behaviors that may indicate carcinogenic potential. Such research underlines the importance of thiophene compounds in carcinogenicity studies (Ashby et al., 1978).

Imidazole Derivatives and Antitumor Activity

The study of imidazole derivatives, related to thiophene compounds by their heterocyclic nature, has been noted for their potential antitumor activities. Imidazole and its derivatives have been reviewed for their roles in new antitumor drugs and the synthesis of compounds with various biological properties. This suggests a potential research pathway for thiophene derivatives like this compound in the exploration of antitumor activities (Iradyan et al., 2009).

Synthesis and Structural Properties of Thiophene Derivatives

Research into the synthesis and structural properties of novel thiophene derivatives provides insight into the chemical versatility and potential applications of such compounds. Issac and Tierney (1996) described the synthesis of substituted thiophene compounds, examining their spectroscopic and structural properties. This kind of research is foundational for understanding the potential applications of this compound in material science, pharmacology, or as intermediates in organic synthesis (Issac & Tierney, 1996).

Applications in Supramolecular Chemistry

The utilization of thiophene derivatives in supramolecular chemistry highlights their importance in the development of nanotechnologies and biomedical applications. Cantekin et al. (2012) reviewed benzene-1,3,5-tricarboxamides (BTAs), compounds with a structural resemblance to thiophene derivatives, for their supramolecular self-assembly behavior. Such studies suggest potential applications of this compound in the design of new materials and therapeutic agents (Cantekin et al., 2012).

Environmental Impact Assessment

Research on the environmental impact of chlorophenyl compounds, closely related to thiophene derivatives, provides insight into the ecological considerations of such chemicals. Krijgsheld and Gen (1986) evaluated the toxicity of chlorophenols in the aquatic environment, highlighting the moderate toxic effects these compounds exert on mammalian and aquatic life. Understanding the environmental impact of related compounds can inform safer handling and disposal practices for research involving this compound (Krijgsheld & Gen, 1986).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373351
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-05-0, 515142-45-7
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515142-45-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1c (250 mg, 0.71 mmol) in CH2Cl2 (10 mL) was added TFA (1 mL). The resultant solution was stirred for 1 h, then mixed with saturated NaHCO3 solution (60 mL), and extracted with ethyl acetate (50 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 1:1) then provided compound 1d as a yellow solid: MS (ES) 253 (M+H)+.
Name
1c
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

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